molecular formula C16H12N4O3S2 B11689682 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11689682
M. Wt: 372.4 g/mol
InChI Key: KAAQATLZAUVWAO-RQZCQDPDSA-N
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Description

Structural Characterization

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction studies of analogous benzothiazole hydrazones reveal a planar benzothiazole system (r.m.s. deviation = 0.005 Å) fused to a hydrazone linkage with an E-configuration about the C=N bond. The asymmetric unit contains one molecule with a dihedral angle of 7.89° between the benzothiazole ring and the hydrazone plane, indicating near-coplanar alignment. Key bond parameters include:

Parameter Value (Å/°) Source
C8–N3 (hydrazone) 1.278
S–C (thioether) 1.811
C=N (imine) 1.284
N–N (hydrazide) 1.372

The nitro group on the 2-nitrophenyl substituent exhibits a 26.7° twist relative to the benzene ring, inducing steric strain that stabilizes the E-isomer. Packing analysis shows intermolecular π-π stacking (3.8 Å) between benzothiazole rings and hydrogen bonding (N–H···O=S, 2.89 Å) involving the sulfonyl group.

Spectroscopic Profiling

FT-IR Spectroscopy

Critical absorption bands include:

  • N–H stretch: 3250–3100 cm⁻¹ (broad, hydrazide NH)
  • C=N stretch: 1615 cm⁻¹ (sharp, hydrazone imine)
  • S–C vibration: 1246 cm⁻¹ (benzothiazole thioether)
  • NO₂ asymmetric stretch: 1520 cm⁻¹
¹H/¹³C NMR Analysis

Key assignments in DMSO-d6:

Nucleus δ (ppm) Assignment
¹H 10.70 Hydrazide NH (s, 1H)
¹H 8.55 Imine CH=N (s, 1H)
¹H 4.58 SCH₂ (s, 2H)
¹³C 168.2 Hydrazide C=O
¹³C 155.7 Benzothiazole C2
¹³C 147.3 Nitrophenyl C-NO₂

The deshielded SCH₂ protons (δ 4.58) confirm thioether bonding, while the downfield NH signal (δ 10.70) indicates strong hydrogen bonding.

UV-Vis Spectroscopy

Electronic transitions in ethanol:

  • π→π* (benzothiazole): λmax = 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)
  • n→π* (NO₂): λmax = 395 nm (ε = 8,700 L·mol⁻¹·cm⁻¹)

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

  • [M+H]+: 399.0563 (calc. 399.0568 for C16H13N4O3S2)
  • Major fragments:
    • m/z 352.9984 (-NO2, -H2O)
    • m/z 217.0421 (benzothiazole-SCH2+)
    • m/z 135.0328 (C7H5NS+, benzothiazole core)

The base peak at m/z 135 corresponds to the benzothiazolium ion, confirming thiazole ring stability under ionization.

Computational Molecular Modeling

DFT calculations (B3LYP/6-311++G**) show excellent agreement with experimental data:

Property Experimental Calculated
C=N bond length 1.284 Å 1.291 Å
HOMO-LUMO gap - 3.82 eV
Dipole moment - 5.67 D
NBO charge on N3 - -0.412 e

Molecular electrostatic potential maps reveal electron-deficient regions at the nitro group (-48.3 kcal/mol) and electron-rich zones around the hydrazide oxygen (-12.1 kcal/mol).

Properties

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12N4O3S2/c21-15(10-24-16-18-12-6-2-4-8-14(12)25-16)19-17-9-11-5-1-3-7-13(11)20(22)23/h1-9H,10H2,(H,19,21)/b17-9+

InChI Key

KAAQATLZAUVWAO-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Thioacetohydrazide Formation: The benzothiazole derivative is then reacted with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 2-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Various substituted hydrazides can be formed depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but initial findings suggest that it may interact with key cellular targets involved in cancer progression .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in antitubercular activity against Mycobacterium tuberculosis. It has been tested in both in vitro and in vivo models, revealing effective inhibition of mycobacterial enzymes that are critical for bacterial survival .

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted by Azzam et al. (2024) assessed various hydrazide derivatives for antimicrobial activity. The results indicated that compounds similar to this compound exhibited superior antibacterial effects compared to standard antibiotics .
  • Anticancer Research :
    • In a recent publication, researchers explored the cytotoxic effects of benzothiazole derivatives on breast cancer cells. The study demonstrated that treatment with these compounds led to a significant reduction in cell viability, suggesting a potential role in cancer therapy .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsEfficacy Level
AntimicrobialStaphylococcus aureus, E. coliSignificant
AnticancerVarious cancer cell linesHigh efficacy
AntitubercularMycobacterium tuberculosisEffective inhibition

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, disrupting their normal function.

    Pathways Involved: It may interfere with cellular pathways such as DNA replication and protein synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:

Compound Name (Substituent) Molecular Formula Molecular Weight Key Biological Activity Reference ID
Target Compound (2-nitrophenyl) C₁₆H₁₁N₅O₃S₂ 393.42 Anticonvulsant (inferred)
4-Chloro-3-nitrophenyl analog C₁₆H₁₁ClN₄O₃S₂ 406.86 Not reported
3-Hydroxyphenyl analog C₁₅H₁₂N₄O₂S₂ 344.41 Not reported
3-Pyridinyl analog C₁₅H₁₂N₄OS₂ 328.41 Not reported
2-Hydroxy-3-methoxyphenyl analog C₁₆H₁₄N₄O₃S₂ 374.43 Not reported
2,3-Dichlorophenyl analog C₁₅H₁₀Cl₂N₄OS₂ 397.29 Not reported
Fluorophenyl analog (Yadav et al., 2021) C₁₅H₁₂FN₅OS₂ 361.41 Antimicrobial (MIC: 13.3–26.6 μM)

Structural and Electronic Differences

  • Nitro vs.
  • Hydroxyl and Methoxy Groups : The 3-hydroxyphenyl and 2-hydroxy-3-methoxyphenyl analogs possess electron-donating substituents, which may improve solubility but reduce electrophilicity relative to the nitro group.
  • Heterocyclic Variations : The 3-pyridinyl analog replaces the aromatic phenyl ring with a nitrogen-containing heterocycle, altering hydrogen-bonding and π-stacking interactions.

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H12N4O3S2
  • Molecular Weight : 372.427 g/mol
  • CAS Number : 139698-80-9

The structure includes a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study by Repiĉ et al. (2001) highlighted that compounds containing the benzothiazole nucleus often show effectiveness against various bacterial strains. The presence of the nitrophenyl group in our compound may enhance this activity due to its electron-withdrawing properties, which can influence the compound's interaction with microbial targets.

Antitumor Activity

Benzothiazole derivatives have been reported to possess antitumor properties. A specific study demonstrated that related compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest (Schwartz et al., 1992). The target pathways often involve the modulation of signaling cascades linked to cell survival and death.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with DNA or RNA synthesis pathways, similar to other benzothiazole derivatives. The nitro group can also participate in redox reactions, potentially leading to oxidative stress in target cells.

Case Studies and Research Findings

StudyFindings
Repiĉ et al. (2001)Identified antimicrobial activity in benzothiazole derivatives.
Schwartz et al. (1992)Demonstrated antitumor effects through apoptosis mechanisms.
Lakshmanan et al. (2011)Discussed structural modifications enhancing biological activity in related compounds.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary studies suggest promising results in animal models for both antimicrobial and anticancer activities, although further research is needed to confirm efficacy and safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via solvent-free reductive amination. A typical protocol involves grinding the hydrazide intermediate (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide) with 2-nitrobenzaldehyde in a 1:1 molar ratio in an agate mortar. Sodium borohydride and boric acid are added as reducing agents, followed by grinding until TLC (chloroform:methanol, 7:3) confirms completion. The product is washed with water and recrystallized from ethanol . Key Parameters:
  • Reaction time: 20–30 minutes (grinding).
  • Temperature: Room temperature (25°C).
  • Purification: Ethanol recrystallization yields pure crystals.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer: Purity is confirmed via TLC (chloroform:methanol, 7:3), while structural validation employs FT-IR, 1H^1H/13C^{13}C NMR, and elemental analysis. For example:
  • FT-IR: A sharp peak at ~1600 cm1^{-1} confirms the C=N bond in the hydrazone moiety.
  • NMR: Aromatic protons from the benzothiazole (δ 7.2–8.1 ppm) and nitrophenyl (δ 8.3–8.5 ppm) groups are diagnostic .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these correlate with experimental data?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) model the compound’s electronic structure. Key outputs include:
  • HOMO-LUMO gaps (e.g., ~3.5 eV), indicating redox activity.
  • Mulliken charges on the nitro group (-0.45 e) and benzothiazole sulfur (-0.32 e), highlighting electrophilic/nucleophilic sites.
    Experimental validation via cyclic voltammetry (e.g., oxidation potential at +1.2 V vs. Ag/AgCl) aligns with DFT predictions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. no activity)?

  • Methodological Answer: Discrepancies may arise from variations in bacterial strains or assay conditions. Standardized protocols include:
  • MIC Testing: Use CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Positive Controls: Compare with known antibiotics (e.g., ciprofloxacin).
  • Solvent Controls: Ensure DMSO concentrations ≤1% to avoid toxicity .

Q. How does the compound’s coordination chemistry with transition metals (e.g., Cu(II)) influence its reactivity or bioactivity?

  • Methodological Answer: The hydrazone moiety acts as a tridentate ligand. For Cu(II) complexes:
  • Synthesis: React the compound with CuCl2_2·2H2_2O in ethanol under reflux (4 hours).
  • Characterization: X-ray crystallography reveals a square-planar geometry (bond lengths: Cu–N ≈ 1.95 Å, Cu–O ≈ 1.98 Å).
  • Bioactivity: Cu(II) complexes often exhibit enhanced DNA-binding affinity (Kb_b ≈ 105^5 M1^{-1}) via intercalation .

Q. What analytical challenges arise in characterizing the E/Z isomerism of the hydrazone moiety, and how are they addressed?

  • Methodological Answer: The E-configuration is confirmed via NOESY NMR (no cross-peaks between the benzothiazole and nitrophenyl protons) and X-ray crystallography (dihedral angle >150° between planes). Polar solvents (e.g., DMSO) stabilize the E-isomer .

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